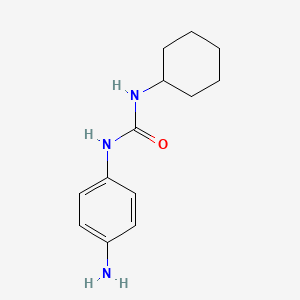

1-(4-Aminophenyl)-3-cyclohexylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5,14H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHQHCVQHAQQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341373 | |

| Record name | 1-(4-aminophenyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62972-70-7 | |

| Record name | 1-(4-aminophenyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Aminophenyl 3 Cyclohexylurea and Analogues

Approaches to Urea (B33335) Linkage Formation

The central challenge in synthesizing 1-(4-aminophenyl)-3-cyclohexylurea lies in the construction of the urea bond (N-C(O)-N). The two primary and most widely employed strategies involve condensation reactions and the use of highly reactive isocyanate intermediates. nih.gov

Condensation reactions provide a direct route to urea derivatives by combining amines with a carbonyl source, such as urea itself or a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI). nih.govcommonorganicchemistry.com One approach involves the transamidation of urea with an amine, though this often necessitates catalysts or high temperatures. rsc.org A more direct condensation involves reacting an amine with a carbonylating agent.

For instance, the reaction of primary amines with carbonyldiimidazole (CDI) can yield ureas. organic-chemistry.org This method avoids the use of highly toxic phosgene. The order of reagent addition is often critical to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com Another example is the base-catalyzed condensation of urea with aldehydes, as seen in the formation of urea-formaldehyde resins, which highlights the fundamental reactivity of the urea molecule in condensation processes. mdpi.comncsu.edu A specific process for preparing monocyclohexylurea involves the reaction of cyclohexylamine (B46788) with urea in water at reflux temperatures (90°C to 110°C), where the product precipitates from the reaction mixture upon formation. google.com

Quantum chemistry studies on base-catalyzed urea-formaldehyde condensation have identified an E1cb (unimolecular elimination of conjugate base) mechanism, which may offer insights into the fundamental steps of urea condensations under basic conditions. mdpi.com

The most common and efficient method for preparing unsymmetrical ureas is the reaction of an amine with an isocyanate. nih.govcommonorganicchemistry.com This reaction is typically rapid and clean, often proceeding at room temperature in a suitable solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF) without the need for a base. commonorganicchemistry.com

For the synthesis of 1-(4-aminophenyl)-3-cyclohexylurea, this can be achieved in two ways:

Reaction of p-phenylenediamine (B122844) with cyclohexyl isocyanate .

Reaction of cyclohexylamine with 4-aminophenyl isocyanate .

The isocyanate intermediates themselves can be generated in situ to avoid handling these reactive compounds. A common method is the Curtius rearrangement of an acyl azide, which is formed from a carboxylic acid. organic-chemistry.org This allows for a one-pot synthesis from a carboxylic acid and an amine to form the final urea product. organic-chemistry.org Phosgene or its safer solid substitute, triphosgene, can also be used to convert a primary amine into an isocyanate, which then reacts with a second amine to form the unsymmetrical urea. nih.govrsc.org An "on-water" synthesis method has been developed for the reaction of amines with isocyanates, offering a sustainable and chemoselective route that often allows for simple product isolation by filtration. organic-chemistry.org

Table 1: Comparison of Urea Linkage Formation Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation | Amine + Urea | High temperature, often in water google.com | Uses simple, inexpensive starting materials. | Requires high temperatures; can have limited scope. rsc.org |

| CDI Coupling | Amine 1 + CDI, then Amine 2 | Room temperature, aprotic solvent | Safer alternative to phosgene. nih.govcommonorganicchemistry.com | Careful control of addition needed to avoid symmetrical by-products. commonorganicchemistry.com |

| Isocyanate Addition | Amine + Isocyanate | Room temperature, various solvents (THF, DCM) commonorganicchemistry.com | High yield, fast reaction, clean conversion. commonorganicchemistry.combeilstein-journals.org | Isocyanates can be toxic and moisture-sensitive. beilstein-journals.org |

| Curtius Rearrangement | Carboxylic Acid -> Acyl Azide -> Isocyanate; then Amine | One-pot procedures available, sometimes with ultrasonication organic-chemistry.org | Avoids isolation of reactive isocyanate intermediate. | Involves use of azides, which can be hazardous. |

Synthesis of 4-Aminophenyl Moieties and Cyclohexyl Derivatives

The successful synthesis of the target compound relies on the availability of its key precursors: a 4-aminophenyl synthon and a cyclohexyl synthon.

The 4-aminophenyl moiety is commonly derived from a corresponding 4-nitrophenyl compound. A standard and widely used procedure is the catalytic hydrogenation of the nitro group to an amine. For example, the synthesis of 4-(4-aminophenyl)-3-morpholinone, a related structure, is achieved by reacting 4-(4-nitrophenyl)-3-morpholinone with hydrogen gas in the presence of a hydrogenation catalyst, often in an aliphatic alcohol like ethanol (B145695). google.com This reduction is typically clean, high-yielding, and proceeds under mild conditions. google.com Other synthetic routes to aminophenyl structures involve multi-step sequences that may include protection of the amino group, as seen in a patented synthesis of 4-(4-aminophenyl)-3-morpholone where a BOC (tert-butyloxycarbonyl) protecting group is used. google.com

The cyclohexyl derivative is typically either cyclohexylamine or cyclohexyl isocyanate. Cyclohexylamine is produced industrially by the hydrogenation of aniline (B41778). google.com It can be reacted directly with urea as described previously or converted into the more reactive cyclohexyl isocyanate.

Strategies for Functional Group Incorporation and Modification

The synthesis of complex urea analogues often requires careful strategic planning, particularly concerning the management of reactive functional groups. The amino group on the phenyl ring is a primary consideration in the synthesis of 1-(4-aminophenyl)-3-cyclohexylurea.

A key strategy is to introduce the amino group in a protected form or as a precursor, such as a nitro group. google.comgoogle.com Carrying the nitro-analogue (e.g., 1-(4-nitrophenyl)-3-cyclohexylurea) through the urea formation step and then performing the reduction of the nitro group to the amine as a final step is a common and effective approach. This avoids potential side reactions, such as the primary amine of p-phenylenediamine reacting twice to form a disubstituted urea.

The use of protecting groups, like the BOC group, is another essential strategy. In a patented synthesis of a related compound, an aminophenyl moiety is protected with a BOC group before subsequent reactions are carried out. google.com This protecting group can then be removed under specific conditions in a later step to reveal the free amine. google.com This allows for greater control over the reactivity of the molecule during the synthetic sequence.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while ensuring the process is efficient and scalable. Key variables include the choice of solvent, temperature, catalyst, and reaction time.

For isocyanate-based urea syntheses, solvents like THF, DMF, and DCM are common, and reactions are often run at room temperature. commonorganicchemistry.com However, microwave-assisted synthesis has been shown to accelerate the process, with one protocol demonstrating urea formation in 3 hours at 70°C under microwave irradiation, resulting in nearly quantitative yields. beilstein-journals.org

In condensation reactions, conditions can be more demanding. The synthesis of N,N'-dicyclohexylurea, an analogue, involves heating urea and cyclohexylamine to temperatures as high as 230-240°C to drive the reaction and remove ammonia, achieving a 95% yield. google.com In contrast, a catalyst-free synthesis of N-substituted ureas has been developed using water as the solvent at room temperature, which offers a greener and simpler alternative, often allowing for product isolation by simple filtration with good to excellent yields. rsc.org

The optimization for the synthesis of 4-(4-aminophenyl)-3-morpholinone found that using ethanol as the solvent for the hydrogenation of the nitro precursor led to an excellent yield and high purity with a simple workup. google.com This highlights the importance of solvent selection in achieving optimal outcomes.

Table 2: Examples of Reaction Condition Optimization for Urea Synthesis

| Reaction | Precursors | Conditions | Yield | Source |

|---|---|---|---|---|

| N,N'-dicyclohexylurea Synthesis | Urea + Cyclohexylamine | 230-240°C, neat, 20 min | 95% | google.com |

| General Urea Synthesis | Alkyl Halide + Amine (via isocyanate) | Microwave, 70°C, 3 h, MeCN | ~Quantitative | beilstein-journals.org |

| Monocyclohexylurea Synthesis | Urea + Cyclohexylamine | Reflux in water (95-105°C) | 96% | google.com |

| General N-substituted Ureas | Amine + Potassium Isocyanate | Room Temperature, Water | Good to Excellent | rsc.org |

| 4-(4-aminophenyl)-3-morpholinone | 4-(4-nitrophenyl)-3-morpholinone + H₂ | Pd/C catalyst, Ethanol | Excellent | google.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Foundation and Principles of QSAR Modeling

QSAR modeling is a sophisticated computational technique used in drug discovery to predict the biological activity or properties of chemical compounds based on their molecular structures. wikipedia.orgmdpi.com The core principle is to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org

The initial and most critical step in QSAR modeling is the careful selection of a dataset of chemical compounds with known biological activities. basicmedicalkey.com For instance, in a study of pyrazole-urea hybrid compounds as antimalarial agents, 13 analogues with defined IC50 values were selected to develop the QSAR models. researchgate.net The reliability of the resulting model is highly dependent on the quality and homogeneity of this data. researchgate.net The biological activity is typically expressed as the concentration of a substance required to produce a specific biological response. wikipedia.org This data is then used to train and validate the QSAR model. A diverse set of structures is crucial for building a robust model that can accurately predict the activity of new, untested compounds. basicmedicalkey.com

Once the dataset is established, the next step is to calculate molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. wiley.com There are various classes of descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution.

Hybrid descriptors: These combine different types of information. hufocw.org

For example, in a study of furanocoumarin derivatives, a variety of structural, physicochemical, and quantum chemical descriptors were calculated from both 2D and optimized 3D structures. nih.gov The selection of relevant descriptors is a crucial step, as irrelevant or redundant descriptors can negatively impact the performance of the QSAR model. researchgate.net

Development of 2D and 3D QSAR Models

QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR models utilize descriptors derived from the 2D representation of molecules, while 3D-QSAR methods consider the three-dimensional conformation of the molecules. nih.gov

In a study on dipeptide-alkylated nitrogen-mustard compounds, both 2D and 3D-QSAR models were developed to predict their anti-tumor activity. nih.gov Similarly, research on 1,3-disubstituted urea (B33335) derivatives with antiproliferative activity involved the generation of both 2D and 3D-QSAR models. derpharmachemica.com

The predictive power and robustness of a QSAR model must be rigorously validated using various statistical parameters. basicmedicalkey.com Key validation metrics include:

R² (Coefficient of determination): This measures the goodness of fit of the model to the training data. derpharmachemica.com However, a high R² value alone is not sufficient to guarantee a model's validity. nih.govnih.gov

Q² (Cross-validated R²): This assesses the internal predictive ability of the model through techniques like leave-one-out cross-validation. mdpi.com

F-value: This is a measure of the statistical significance of the regression model.

RMSE (Root Mean Square Error): This indicates the deviation between the predicted and actual values. bigchem.eu

For instance, a 3D-QSAR model for urea derivatives inhibiting mPGES-1 showed a high R² of 0.985, an F-value of 306.3, and a Q² of 0.775, indicating a statistically significant and predictive model. nih.govbiu.ac.il

| QSAR Model Validation Parameters | |

| Parameter | Description |

| R² (Coefficient of Determination) | Indicates how well the model fits the training data. derpharmachemica.com |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. mdpi.com |

| F-value | Assesses the statistical significance of the regression model. |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and observed values. bigchem.eu |

Interpreting the descriptors included in a validated QSAR model provides valuable insights into the structural features that influence biological activity. bigchem.eu For example, a QSAR study on diaryl urea derivatives as B-RAF inhibitors revealed that size, degree of branching, aromaticity, and polarizability were key factors affecting their inhibitory activity. nih.gov In another study on pyrazole-urea hybrids, Geary autocorrelation and CATS-2D descriptors were found to be significant. researchgate.net This understanding is crucial for guiding the design of new, more potent compounds.

Lead Optimization through SAR Iteration

The insights gained from SAR and QSAR studies are instrumental in the process of lead optimization. researchgate.net By understanding which structural modifications are likely to enhance activity, medicinal chemists can iteratively design and synthesize new analogues with improved properties. youtube.com

For example, in the development of anti-malarial phenylurea substituted 2,4-diamino-pyrimidines, initial SAR studies showed that 3-substituted ureas had better selectivity than their 4-substituted counterparts. nih.gov Subsequent iterations focused on modifying the terminal phenyl rings and the aniline (B41778) ring, leading to compounds with improved potency and selectivity. nih.gov Similarly, research on urea-based inhibitors of glutamate (B1630785) carboxypeptidase II involved the synthesis of a series of compounds to explore the pharmacophore and non-pharmacophore subpockets of the active site, ultimately leading to more potent inhibitors. nih.gov This iterative process of design, synthesis, and testing, guided by SAR and QSAR, is a cornerstone of modern drug discovery.

Correlation of Structural Features with Biological Response

The biological activity of phenylurea derivatives, including 1-(4-Aminophenyl)-3-cyclohexylurea, is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features that govern the efficacy and selectivity of these compounds as inhibitors of various biological targets. These studies systematically evaluate how modifications to different parts of the molecule—namely the phenyl ring, the urea linker, and the cyclohexyl group—impact the biological response.

Detailed research has revealed that the nature and position of substituents on the phenyl ring are critical determinants of activity. For instance, in a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs designed as potential antitumor agents, the type of halogen and the length of the acyl chain significantly influenced their potency. A bromoacetyl group at the N'-end of one analog resulted in potent activity against a panel of eight human tumor cell lines, with IC50 values ranging from 0.38 to 4.07 µM. nih.gov This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the compound's mechanism of action. nih.gov

Furthermore, investigations into novel urea compounds as inhibitors of fibroblast growth factor receptor 1 (FGFR1) for metastatic triple-negative breast cancer have highlighted the importance of substitutions on the phenyl "head" moiety. nih.gov The introduction of electron-withdrawing groups at the para and meta positions of the phenyl ring was found to be favorable for cytotoxic activity. nih.gov A di-substituted analog, combining features from two other active compounds, demonstrated a twofold increase in activity compared to the initial hit molecule. nih.gov This underscores the additive and synergistic effects of multiple substitutions on the phenyl ring in enhancing biological response.

In another study focusing on inhibitors of the RET tyrosine kinase, structural optimization of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govCurrent time information in Bangalore, IN.oxazin-4-amine derivatives, which contain a urea linkage, led to the identification of a potent multi-kinase inhibitor. This compound exhibited IC50 values in the nanomolar range against wild-type and drug-resistant RET mutants. nih.gov The SAR analysis revealed that specific substitutions on the phenylurea moiety were key to achieving this high potency and overcoming drug resistance. nih.gov

The following data tables, derived from published research findings, illustrate the correlation between structural modifications and biological activity in series of related urea derivatives.

Table 1: In vitro Cytotoxic Activity of Phenylurea Analogs against Breast Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of various substituted phenylurea compounds against a breast cancer cell line, demonstrating the impact of different substituents on the phenyl ring.

| Compound | R1 Substituent (para) | R2 Substituent (meta) | IC50 (µM) |

| 4a | -H | -H | 15.3 ± 1.2 |

| 4g | -Cl | -H | 8.2 ± 0.7 |

| 4l | -Cl | -Cl | 4.1 ± 0.5 |

| 4d | -NO2 | -H | 6.5 ± 0.6 |

| 4m | -NO2 | -Cl | 3.2 ± 0.3 |

Data sourced from a study on novel urea compounds as FGFR1 inhibitors. nih.gov The addition of electron-withdrawing groups like chloro and nitro at the para and meta positions of the phenyl ring enhances the cytotoxic activity.

Table 2: Antitumor Activity of N-3-haloacylaminophenyl-N'-alkylurea Derivatives

This table shows the IC50 values of different N-3-haloacylaminophenyl-N'-alkylurea analogs against the CEM human leukemia cell line, highlighting the effect of the haloacylamino chain and the N'-substituent.

| Compound | N-Acyl Group | N'-Substituent | IC50 (µM) |

| 16a | Bromoacetyl | Methyl | > 50 |

| 16e | Bromoacetyl | Ethyl | 21.4 |

| 16j | Bromoacetyl | Propyl | 0.38 |

| 16k | Chloroacetyl | Propyl | 2.5 |

| 16l | Iodoacetyl | Propyl | 1.2 |

Data from a study on the synthesis and activity evaluation of phenylurea derivatives as antitumor agents. nih.gov The data indicates that a bromoacetyl group combined with a propyl substituent at the N' position results in the most potent anticancer activity in this series.

Applications of 1 4 Aminophenyl 3 Cyclohexylurea As a Chemical Probe

Design Principles for Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov The design of an effective chemical probe is a meticulous process governed by several key principles that ensure its efficacy and utility in complex biological environments. researchgate.net These principles aim to create a molecule that is potent, selective, and suitable for the intended experimental context. researchgate.net

Key design principles include high affinity for the target, cell permeability to reach intracellular targets, and sufficient solubility for use in aqueous biological buffers. researchgate.net Furthermore, the probe's mechanism of action should be well-understood, and it should be synthetically accessible to allow for necessary modifications and production. nih.govresearchgate.net

| Principle | Description | Source |

| Target Selectivity | The probe should bind with high affinity to the intended target while having minimal interaction with other biomolecules to avoid off-target effects. | researchgate.net |

| Potency & Affinity | High affinity and potency are crucial for the probe to effectively engage with its target at low concentrations, minimizing disruption to the overall system. | researchgate.net |

| Cell Permeability | For intracellular targets, the probe must be able to cross the cell membrane to reach its site of action. | researchgate.net |

| Solubility | The probe must be soluble in aqueous media to be compatible with biological assays. | researchgate.net |

| Synthetic Accessibility | The chemical structure should be reasonably straightforward to synthesize, allowing for modifications and scaling of production. | nih.gov |

| Bioactivity | The probe must retain the biological activity of the parent compound, such as inhibiting an enzyme or blocking a receptor. | researchgate.net |

Modern chemical probes often consist of three key components: a recognition element, a linker, and a reporter element, such as a fluorescent dye. nih.gov This modular design allows for a rational approach to developing versatile tools for biological imaging and analysis. nih.govspringerprofessional.de

Recognition Element: This is the part of the probe that specifically binds to the target protein. In the context of probes derived from 1-(4-Aminophenyl)-3-cyclohexylurea, this urea-based structure serves as the recognition element for soluble epoxide hydrolase. nih.govacs.org The urea (B33335) motif mimics the transition state of the enzyme's natural substrate, allowing it to bind tightly within the catalytic site. researchgate.net

Linker: The linker is a chemical chain that connects the recognition element to the dye. Its design is critical as it must not interfere with the binding of the recognition element to its target. The length and chemical nature of the linker can be adjusted to optimize the probe's properties. nih.gov

Dye (Fluorophore): The dye is a molecule that absorbs light at one wavelength and emits it at a longer wavelength. nih.govspringerprofessional.de By attaching a dye to the recognition element, the location and dynamics of the target protein can be visualized within cells using fluorescence microscopy. caymanchem.com The choice of dye depends on the specific application, considering factors like brightness, photostability, and the available imaging equipment. springerprofessional.denih.gov

Utility in Target Validation and Function Elucidation

Chemical probes built upon the 1-(4-Aminophenyl)-3-cyclohexylurea scaffold are valuable for validating soluble epoxide hydrolase (sEH) as a therapeutic target and for elucidating its biological functions. nih.gov Inhibition of sEH by a selective probe can lead to observable phenotypic changes in cells or animal models, thereby linking the enzyme's activity to specific physiological or pathological processes. nih.gov

For instance, sEH metabolizes epoxyeicosatrienoic acids (EETs), which are signaling molecules with vasodilatory and anti-inflammatory properties. nih.govcaymanchem.com By using an sEH inhibitor, researchers can increase the levels of EETs and study the subsequent effects. nih.gov Studies using sEH inhibitors have demonstrated the enzyme's role in hypertension and vascular inflammation. acs.orgnih.gov Chronic administration of potent sEH inhibitors has been shown to lower blood pressure and protect cardiac tissue in hypertensive animal models, confirming the therapeutic potential of targeting this enzyme. nih.gov

Strategies for In-Cell Labeling and Imaging

To visualize sEH within living cells, a probe based on 1-(4-Aminophenyl)-3-cyclohexylurea would need to be rendered fluorescent. This is achieved by covalently attaching a suitable fluorophore to the inhibitor scaffold. nih.gov The resulting probe can then be incubated with cells, where it will bind to sEH. Fluorescence microscopy can then be used to image the subcellular localization of the enzyme.

A common strategy involves using "functional fluorophores," which are dyes that exhibit a change in their fluorescence properties upon binding to their target. nih.gov For example, a probe might be designed to be non-fluorescent in its unbound state but become brightly fluorescent upon binding to sEH. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of the target protein. nih.gov Assays using fluorescent substrates, such as Epoxy Fluor 7, have been developed to monitor sEH activity in whole cells, demonstrating the feasibility of using fluorescence-based methods to study this enzyme in a cellular context. caymanchem.com

Identification of Protein Binding Partners and Off-Target Interactions

A critical aspect of developing a chemical probe is to characterize its selectivity. researchgate.net While 1-(4-Aminophenyl)-3-cyclohexylurea and its derivatives are designed to target sEH, they may have unintended binding partners, known as off-targets. Identifying these off-target interactions is essential for correctly interpreting experimental results.

Chemoproteomics techniques are often employed for this purpose. One common approach is affinity-based protein profiling. In this method, the chemical probe is modified with a reactive group and an affinity tag (like biotin). After incubating the probe with a cell lysate or live cells, the probe and its bound proteins are captured on a resin. The captured proteins are then identified using mass spectrometry. This allows for an unbiased survey of the probe's binding partners. researchgate.net Such studies are crucial for validating the specificity of a probe and can sometimes reveal novel biological functions or pathways associated with the probe's targets.

Emerging Applications in Chemical Biology

The development of chemical probes is a rapidly evolving field, with new applications continually emerging. researchgate.net For ligands like 1-(4-Aminophenyl)-3-cyclohexylurea, which bind to a specific enzyme target, one of the most exciting new applications is in the design of proteolysis-targeting chimeras (PROTACs). caymanchem.com

A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (like an sEH inhibitor) connected via a linker to a ligand for an E3 ubiquitin ligase. caymanchem.com This molecule acts as a bridge, bringing the target protein into proximity with the E3 ligase, which then tags the target protein for degradation by the proteasome. Recently, a PROTAC based on an sEH inhibitor was developed that successfully induced the degradation of sEH. caymanchem.com This approach offers a powerful alternative to simple inhibition, as it leads to the complete removal of the target protein, potentially providing a more profound and sustained biological effect. The 1-(4-Aminophenyl)-3-cyclohexylurea scaffold represents a potential starting point for the development of such next-generation chemical biology tools.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic techniques are powerful tools for separating 1-(4-Aminophenyl)-3-cyclohexylurea from complex mixtures and for its quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 1-(4-Aminophenyl)-3-cyclohexylurea. Reversed-phase HPLC is particularly well-suited for this purpose, typically employing a non-polar stationary phase and a polar mobile phase. researchgate.net

The separation of 1-(4-Aminophenyl)-3-cyclohexylurea can be achieved using a C18 or C8 column. The mobile phase often consists of a mixture of water or a buffer solution and an organic modifier such as methanol (B129727) or acetonitrile, which can be run in either isocratic or gradient elution mode to achieve optimal separation. researchgate.netrjptonline.org Detection is commonly performed using a UV detector set at a wavelength where the aminophenyl group exhibits strong absorbance. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). rjptonline.org

Table 1: Illustrative HPLC Parameters for the Analysis of 1-(4-Aminophenyl)-3-cyclohexylurea

| Parameter | Condition |

| Column | ACE C18 (250 x 4.6 mm, 5 µm) rjptonline.org |

| Mobile Phase A | Phosphate buffer (pH 7.0) with triethanolamine (B1662121) rjptonline.org |

| Mobile Phase B | Methanol rjptonline.org |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | Room Temperature researchgate.net |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful complementary technique to HPLC, offering advantages in terms of speed and reduced organic solvent consumption. mt.comuva.es SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mt.comuva.es For the analysis of polar compounds like 1-(4-Aminophenyl)-3-cyclohexylurea, an organic modifier such as methanol is typically added to the mobile phase to improve peak shape and retention. uva.es

The coupling of SFC with mass spectrometry (SFC-MS) provides a highly selective and sensitive detection method, making it suitable for bioanalysis and drug discovery applications. mt.comnih.gov The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations compared to HPLC. researchgate.net While derivatization is not always necessary for SFC, it can be employed to enhance the chromatographic properties or ionization efficiency of the analyte if required.

Table 2: Potential SFC-MS Parameters for the Analysis of 1-(4-Aminophenyl)-3-cyclohexylurea

| Parameter | Condition |

| Column | Bridged Ethylene Hybrid (BEH) Silica (B1680970) (100 x 3 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Elution Mode | Gradient |

| Flow Rate | 1.5 mL/min lcms.cz |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique. However, its application to polar and non-volatile compounds like 1-(4-Aminophenyl)-3-cyclohexylurea requires a derivatization step to increase the analyte's volatility and thermal stability. The primary amino group and the urea (B33335) functional group can be derivatized, for example, through acylation or silylation.

Following derivatization, the resulting less polar and more volatile derivative can be separated on a GC column, typically a fused silica capillary column with a non-polar stationary phase. The mass spectrometer then detects and fragments the eluting derivative, providing a characteristic mass spectrum that can be used for identification and quantification. nih.gov This technique is particularly useful for the analysis of trace levels of the compound. cdc.gov

Table 3: Hypothetical GC-MS Parameters for the Derivatized Analysis of 1-(4-Aminophenyl)-3-cyclohexylurea

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

Spectroscopic Techniques

Spectroscopic techniques are invaluable for the structural elucidation and quantification of 1-(4-Aminophenyl)-3-cyclohexylurea, often used in conjunction with chromatographic methods.

UV/Visible spectrophotometry is a straightforward and cost-effective method for the quantification of 1-(4-Aminophenyl)-3-cyclohexylurea in solution. The presence of the aminophenyl group, a chromophore, results in the absorption of ultraviolet radiation. eopcw.com The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, which can then be used to determine the concentration of the compound in unknown samples.

Table 4: Expected UV/Visible Spectrophotometric Data for 1-(4-Aminophenyl)-3-cyclohexylurea

| Parameter | Value |

| Solvent | Methanol or Ethanol (B145695) |

| Expected λmax | ~240 nm and ~290 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

Fluorescence spectroscopy is a highly sensitive technique that can potentially be used for the analysis of 1-(4-Aminophenyl)-3-cyclohexylurea. Molecules containing aromatic amines, such as the aminophenyl group in this compound, can exhibit fluorescence. eopcw.com The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound, allowing for highly sensitive quantification. The specificity of fluorescence spectroscopy can be advantageous for analysis in complex biological matrices.

Table 5: Hypothetical Fluorescence Spectroscopy Parameters for 1-(4-Aminophenyl)-3-cyclohexylurea

| Parameter | Value |

| Solvent | Ethanol |

| Excitation Wavelength (λex) | ~290 nm |

| Emission Wavelength (λem) | ~350 nm |

| Quantum Yield | To be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of 1-(4-Aminophenyl)-3-cyclohexylurea. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the cyclohexyl group exhibit complex multiplets in the upfield region. The protons on the aminophenyl group appear as distinct signals in the aromatic region of the spectrum. The amine and urea protons also produce characteristic signals. The integration of these signals corresponds to the number of protons in each specific environment, confirming the structural integrity of the compound.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in 1-(4-Aminophenyl)-3-cyclohexylurea. The carbonyl carbon of the urea group typically appears as a downfield signal. The carbons of the cyclohexyl ring resonate at higher field strengths, while the aromatic carbons of the aminophenyl group are observed in the intermediate region. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, further verifying the molecule's structure.

Detailed spectral data from various sources can be compiled to provide a comprehensive understanding of the compound's NMR profile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in 1-(4-Aminophenyl)-3-cyclohexylurea by measuring the absorption of infrared radiation. The FT-IR spectrum displays characteristic absorption bands that correspond to specific molecular vibrations.

Key characteristic peaks for 1-(4-Aminophenyl)-3-cyclohexylurea include:

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ are indicative of the amine (NH₂) and urea (N-H) groups.

C=O stretching: A strong absorption peak, typically around 1630-1680 cm⁻¹, corresponds to the carbonyl group of the urea linkage.

C-N stretching: Absorptions in the 1200-1350 cm⁻¹ range can be attributed to the C-N bonds.

Aromatic C-H and C=C stretching: Signals in the aromatic region (around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively) confirm the presence of the phenyl ring.

Aliphatic C-H stretching: Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the cyclohexyl ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 1-(4-Aminophenyl)-3-cyclohexylurea. In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of 1-(4-Aminophenyl)-3-cyclohexylurea will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner, providing clues about its connectivity. For instance, a related compound, 1-(4-aminophenyl)-3-cyclopropylurea, shows a predicted [M+H]⁺ peak at m/z 192.11315 and a [M+Na]⁺ peak at m/z 214.09509. uni.lu

Microanalytical Techniques (e.g., Elemental Microanalysis CHN)

Elemental microanalysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of 1-(4-Aminophenyl)-3-cyclohexylurea. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₃H₁₉N₃O). A close agreement between the found and calculated values serves as a strong confirmation of the compound's purity and elemental composition.

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Robustness, LOD, LOQ)

For the quantitative analysis of 1-(4-Aminophenyl)-3-cyclohexylurea, particularly in pharmaceutical or environmental samples, the analytical methods employed must be validated to ensure their reliability and accuracy. aquaenergyexpo.comnih.govresearchgate.net Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com The key validation parameters include:

Linearity: This parameter establishes that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. ijapbc.com This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery. ijapbc.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijapbc.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, mobile phase composition). This provides an indication of its reliability during normal usage.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. ijapbc.comfda.gov

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. ijapbc.comfda.gov It is a critical parameter for the analysis of trace amounts of the compound. researchgate.net

These validation parameters ensure that the analytical methods used for 1-(4-Aminophenyl)-3-cyclohexylurea are suitable for their intended purpose, providing reliable and meaningful results. mdpi.com

Future Perspectives and Research Challenges

Addressing Specificity and Selectivity in Urea-Based Compounds

A primary challenge in the development of urea-based drugs is achieving high specificity and selectivity for the intended biological target. nih.govresearchgate.net The urea (B33335) moiety's ability to form multiple hydrogen bonds contributes to its broad bioactivity but can also lead to off-target effects. nih.gov Future research must focus on designing compounds that can distinguish between closely related proteins or different members of the same protein family.

Key Research Areas:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how modifications to the urea scaffold and its substituents influence binding affinity and selectivity. nih.govfrontiersin.org By systematically altering the chemical structure, researchers can identify key features that govern target recognition.

Targeting Allosteric Sites: Instead of targeting the highly conserved active site of an enzyme, designing urea derivatives that bind to less conserved allosteric sites can offer a path to greater selectivity.

Isomer-Specific Synthesis: The synthesis and evaluation of individual stereoisomers of chiral urea compounds can lead to the discovery of more potent and selective inhibitors, as different isomers can exhibit distinct biological activities. nih.gov

Exploration of Novel Biological Targets for Urea Derivatives

While urea derivatives have been successfully developed as inhibitors for targets like kinases and the NLRP3 inflammasome, a vast number of other proteins remain unexplored as potential targets. nih.govnih.govfrontiersin.org The versatility of the urea scaffold makes it an ideal starting point for developing inhibitors against novel and challenging biological targets. nih.gov

Emerging Targets for Urea-Based Compounds:

| Target Class | Potential Therapeutic Area | Rationale |

| Protein-Protein Interactions (PPIs) | Cancer, Infectious Diseases | The extended and flexible nature of some urea derivatives makes them suitable for disrupting the large and often flat interfaces of PPIs. |

| Epigenetic Enzymes | Cancer, Inflammatory Diseases | Urea-containing compounds can be designed to inhibit enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs). frontiersin.org |

| Targeted Protein Degradation | Oncology, Neurodegenerative Diseases | Urea-based molecules can be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific disease-causing proteins. nih.govyoutube.comaragen.com |

| G-Protein Coupled Receptors (GPCRs) | Various | The development of urea-based agonists and antagonists for GPCRs, such as GPR142 for diabetes, is a promising area of research. researchgate.net |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly vital in modern drug discovery. springernature.comnih.gov For urea-based compounds, this integrated approach can significantly accelerate the design and optimization process.

Key Methodologies:

Molecular Docking and Dynamics Simulations: In silico techniques like molecular docking can predict the binding modes and affinities of urea derivatives to their target proteins, guiding the design of more potent compounds. nih.govnih.gov Molecular dynamics simulations can further provide insights into the stability of the protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of urea derivatives and their biological activity, enabling the prediction of the activity of new compounds. springernature.com

Virtual Screening: Large libraries of virtual urea-based compounds can be screened against a specific target to identify promising initial hits for further experimental evaluation. sysrevpharm.org

In Vitro and In Vivo Validation: Promising candidates identified through computational methods must be synthesized and validated through rigorous in vitro and in vivo experiments to confirm their biological activity and therapeutic potential. nih.govnih.govresearchgate.net

Development of Next-Generation Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. mskcc.orgnih.gov Urea-based scaffolds are well-suited for the development of next-generation chemical probes due to their synthetic tractability and tunable properties. nih.gov

Characteristics of Ideal Chemical Probes:

High Potency and Selectivity: A chemical probe must potently and selectively interact with its intended target to provide reliable biological insights. nih.gov

Cellular Permeability: To be effective in cell-based assays, probes must be able to cross the cell membrane.

Defined Mechanism of Action: The mode of action of the probe, whether it be inhibition, activation, or degradation, should be well-characterized. nih.gov

Availability of a Negative Control: A structurally similar but inactive compound is crucial to distinguish on-target effects from off-target or non-specific effects. nih.gov

The development of "smart" probes, such as those that are fluorescently labeled or incorporate photo-crosslinking groups, will further enhance their utility in target identification and validation studies. nih.gov By embracing these future perspectives and tackling the associated research challenges, the scientific community can unlock the full therapeutic and investigational potential of 1-(4-Aminophenyl)-3-cyclohexylurea and the broader class of urea-based compounds.

Q & A

Q. What are the recommended synthetic pathways for 1-(4-Aminophenyl)-3-cyclohexylurea, and how can purity be optimized?

Synthesis typically involves coupling 4-aminophenyl isocyanate with cyclohexylamine under anhydrous conditions. Key steps include:

- Reaction Design : Use a two-step process: (1) preparation of the isocyanate intermediate, and (2) nucleophilic addition of cyclohexylamine.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

- Yield Optimization : Control reaction temperature (0–5°C for isocyanate stability) and stoichiometric ratios (1:1.1 amine:isocyanate) to minimize side products like biuret formation .

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Aminophenyl)-3-cyclohexylurea?

- NMR : H NMR (DMSO-d6) shows distinct signals for the aminophenyl group (δ 6.5–7.0 ppm, aromatic protons) and cyclohexyl urea protons (δ 1.0–2.5 ppm). C NMR confirms the urea carbonyl (δ ~155 ppm).

- IR : Strong absorption at ~1650 cm (C=O stretch) and 3300–3500 cm (N-H stretches).

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 262.3.

X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects in the urea moiety .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax ~280 nm).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the urea bond is a key degradation pathway; acidic/basic conditions accelerate this .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of 1-(4-Aminophenyl)-3-cyclohexylurea to biological targets?

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the urea group and catalytic residues.

- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS/AMBER) to assess conformational stability and binding kinetics. Validate with experimental IC50 data .

Q. How can contradictory spectroscopic data (e.g., unexpected 1^11H NMR splitting) be resolved?

- Multi-Technique Validation : Cross-check with H-N HMBC NMR to confirm urea connectivity.

- Variable-Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the urea group) causing peak splitting.

- Theoretical Calculations : DFT (B3LYP/6-31G*) predicts optimized geometries and spin-spin coupling constants .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

Q. How does the electronic structure of the 4-aminophenyl group influence reactivity in urea derivatives?

- Hammett Analysis : Correlate substituent effects (σ values) with reaction rates in nucleophilic substitutions. The electron-donating -NH2 group enhances resonance stabilization, reducing electrophilicity at the urea carbonyl.

- Electrostatic Potential Maps : Generate via Gaussian09 to visualize charge distribution and predict regioselectivity .

Q. What strategies mitigate degradation during long-term storage of 1-(4-Aminophenyl)-3-cyclohexylurea?

- Lyophilization : Store as a lyophilized powder under argon at -20°C.

- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to stabilize the urea moiety. Monitor via stability-indicating HPLC methods .

Methodological and Compliance Considerations

Q. How can researchers validate the absence of genotoxic impurities in synthesized batches?

- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation.

- LC-MS/MS : Detect trace impurities (e.g., aryl amines) at ppm levels using MRM transitions .

Q. What safety protocols are critical for handling 1-(4-Aminophenyl)-3-cyclohexylurea in lab settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite. Consult SDS for emergency procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.